![molecular formula C23H20N6O3 B2558461 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-89-0](/img/structure/B2558461.png)

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve several steps. For example, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Activity

The compound , due to its heterocyclic structure containing heteroatoms such as nitrogen, sulphur, and oxygen, may fall into a category of compounds with potential CNS activity. These types of compounds, including those with pyridine, azole, and pyrimidine, are known for effects that may range from depression to euphoria and convulsion (Saganuwan, 2017).

Medicinal Chemistry and Drug Design

The presence of a furan moiety in the compound is significant in drug design, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Structural modifications, such as bioisosteric replacement with heteroaryl substituents, have a significant impact on the activities of these compounds, which are pursued in the design of drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Optical Sensing and Biological Applications

Compounds containing heteroatoms, including pyrimidine derivatives, are significant in the synthesis of optical sensors due to their biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes. This review covers various pyrimidine-based optical sensors, emphasizing their use as exquisite sensing materials (Jindal & Kaur, 2021).

Antibacterial Activity

The compound's structural similarity to 1,2,4-triazolo[1,5-a]pyrimidine hybrids indicates potential antibacterial activity, especially against antibiotic-resistant strains of bacteria like Staphylococcus aureus. These hybrids are known for their broad-spectrum antibacterial activity and are used in clinical practice to treat bacterial infections (Li & Zhang, 2021).

Optoelectronic Materials

Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are crucial in fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Zukünftige Richtungen

Eigenschaften

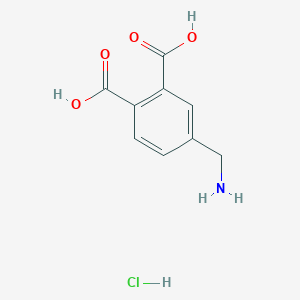

IUPAC Name |

2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-14-19(22(30)26-16-8-3-4-9-17(16)31-2)20(15-7-5-11-24-13-15)29-23(25-14)27-21(28-29)18-10-6-12-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBAMZHFPLGMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)

![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)

![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)